3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
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Overview
Description
The compound “3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one” is a complex organic molecule known for its diverse biological activities. It belongs to the class of flavonoids, which are known for their antioxidant, anti-inflammatory, and anticancer properties. This compound is often found in various plants and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler precursors. The key steps include:
Glycosylation: The attachment of sugar moieties to the flavonoid core. This is typically achieved using glycosyl donors and acceptors under acidic or basic conditions.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the flavonoid core. This can be done using hydroxylating agents such as hydrogen peroxide or through enzymatic methods.
Methoxylation: The addition of methoxy groups, usually achieved using methylating agents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as using genetically engineered microorganisms to produce the compound in large quantities. Alternatively, chemical synthesis methods can be scaled up to industrial levels, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.
Biology: Investigated for its role in plant defense mechanisms and signaling.
Medicine: Explored for its potential as an antioxidant, anti-inflammatory, and anticancer agent.
Industry: Used in the development of natural health products and supplements.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells and inhibits tumor growth through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.
Uniqueness
The unique combination of sugar moieties and hydroxyl groups in this compound enhances its solubility and bioavailability, making it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C27H30O15 |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-37-13-6-14(31)17-15(7-13)39-21(11-2-4-12(30)5-3-11)22(19(17)33)41-25-23(20(34)18(32)16(8-28)40-25)42-26-24(35)27(36,9-29)10-38-26/h2-7,16,18,20,23-26,28-32,34-36H,8-10H2,1H3/t16-,18-,20+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
YNTOLJZMFPWELF-OGBUFVBUSA-N |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@](CO4)(CO)O)O)C5=CC=C(C=C5)O)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)C5=CC=C(C=C5)O)O |
Origin of Product |
United States |
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